molecular formula C10H9NO3S B160913 8-Amino-1-naphthalenesulfonic acid CAS No. 82-75-7

8-Amino-1-naphthalenesulfonic acid

Cat. No.: B160913
CAS No.: 82-75-7
M. Wt: 223.25 g/mol
InChI Key: CYJJLCDCWVZEDZ-UHFFFAOYSA-N
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Description

8-Amino-1-naphthalenesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7798. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

8-Amino-1-naphthalenesulfonic acid, also known as ANS, primarily targets proteins, specifically those with hydrophobic pockets . It has been used to study proteins such as serum albumin and has shown a propensity to bind to these hydrophobic pockets .

Mode of Action

The interaction of ANS with its targets is primarily through non-specific binding . It anchors to cationic side chains of proteins via its sulfonate moiety and additionally binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core . This binding causes changes in the fluorescence properties of ANS, making it a useful tool for studying protein structures and dynamics .

Biochemical Pathways

It is known that ans can influence the folding/unfolding pathways of proteins . By binding to proteins, ANS can induce conformational changes, which can affect the protein’s function and interactions with other molecules .

Result of Action

The binding of ANS to proteins results in changes in the fluorescence properties of ANS . This change in fluorescence can be used to study the properties of biological systems, such as protein binding and the “polarity” in enzymatic binding sites . It has also been useful in studying protein aggregation in neurodegenerative diseases .

Action Environment

The action of ANS is influenced by environmental factors. For instance, ANS is nonfluorescent in aqueous solution but fluoresces strongly upon binding to proteins . This suggests that the polarity of the environment can significantly influence the action and efficacy of ANS. Additionally, factors such as temperature and pH could potentially influence the stability and action of ANS .

Biochemical Analysis

Biochemical Properties

8-Amino-1-naphthalenesulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to non-polar regions of protein surfaces or membranes, causing a blue shift and an increase in fluorescence . This interaction is crucial for determining the affinity of hydrophobic ligands to their corresponding binding proteins. Additionally, this compound is used as a hydrophobic fluorescence probe due to its high intensity in hydrophobic environments .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with proteins and membranes can alter the function of these biomolecules, leading to changes in cellular activities. For example, its binding to hydrophobic regions of proteins can affect protein conformation and function . This can have downstream effects on cell signaling pathways and gene expression, ultimately influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It forms cationic complexes in the presence of sodium, creating ion-pairs that cause it to fluoresce . This fluorescence is often used to study the binding interactions of the compound with proteins and other biomolecules. The binding of this compound to hydrophobic regions of proteins can lead to changes in protein conformation, enzyme inhibition or activation, and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under certain conditions but can degrade under others. For instance, it is stable at temperatures up to 350°C . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include changes in cell signaling pathways and gene expression over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing protein interactions and cellular functions. At higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to cellular toxicity and adverse effects on animal health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is a precursor in the synthesis of dyes, where it undergoes various chemical reactions . The compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Its interaction with binding proteins can affect its localization and accumulation within cells . This distribution is crucial for its function and activity in biochemical reactions.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles or compartments within the cell . This localization is essential for its role in biochemical reactions and its interaction with other biomolecules.

Properties

IUPAC Name

8-aminonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJJLCDCWVZEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058881
Record name 1-Naphthalenesulfonic acid, 8-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-75-7
Record name Peri acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthylamine-8-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name peri Acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7798
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenesulfonic acid, 8-amino-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenesulfonic acid, 8-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-aminonaphthalene-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.307
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Record name 1-NAPHTHYLAMINE-8-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 8-amino-1-naphthalenesulfonic acid used in the synthesis of biologically active compounds?

A1: [] this compound serves as a crucial starting material for synthesizing naphtho[1,8-de][1,2,4]triazolo[3,4-b][1,3]thiazine derivatives. This process involves a multi-step synthesis where this compound is first converted into a cyclic sulfonamide, then reduced to 8-amino-1-naphthalenethiol. This thiol is then cyclized and further reacted to produce the final naphtho[1,8-de][1,2,4]triazolo[3,4-b][1,3]thiazine derivatives. These derivatives have shown promising inhibitory activity against human platelet aggregation induced by various factors like collagen, epinephrine, and ADP. You can find more details on the synthesis in the paper published on Semantic Scholar: .

Q2: What is the mechanism of action of these naphtho[1,8-de][1,2,4]triazolo[3,4-b][1,3]thiazine derivatives in inhibiting platelet aggregation?

A2: [] Research indicates that these compounds exhibit their inhibitory effect through multiple pathways. Primarily, they act as direct suppressors of ATP release from platelets. Additionally, they subdue the increase of intracellular Ca2+ concentration and hinder TXA2 (thromboxane A2) formation typically triggered by platelet aggregation inducers. This multifaceted approach makes them potent inhibitors of platelet aggregation.

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